molecular formula C12H6BrF3N4OS B10981326 C12H6BrF3N4OS

C12H6BrF3N4OS

Cat. No.: B10981326
M. Wt: 391.17 g/mol
InChI Key: FVFIMDXFUMTTOZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H6BrF3N4OS is a complex organic molecule that contains bromine, fluorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H6BrF3N4OS typically involves multiple steps, including the introduction of bromine, fluorine, and other functional groups into the organic framework. Common synthetic routes may involve:

    Halogenation: Introducing bromine and fluorine atoms into the aromatic ring.

    Nitration and Sulfonation: Adding nitro and sulfonyl groups under controlled conditions.

    Coupling Reactions: Using palladium-catalyzed coupling reactions to form carbon-nitrogen and carbon-sulfur bonds.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Techniques such as distillation , crystallization , and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C12H6BrF3N4OS: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

C12H6BrF3N4OS: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C12H6BrF3N4OS exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C12H6BrF3N4OS: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with bromine, fluorine, and nitrogen atoms.

    Uniqueness: The presence of multiple functional groups and the specific arrangement of atoms in give it unique chemical properties and reactivity.

Properties

Molecular Formula

C12H6BrF3N4OS

Molecular Weight

391.17 g/mol

IUPAC Name

5-bromo-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H6BrF3N4OS/c13-6-1-2-7-5(3-6)4-8(22-7)9(21)17-11-18-10(19-20-11)12(14,15)16/h1-4H,(H2,17,18,19,20,21)

InChI Key

FVFIMDXFUMTTOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(=O)NC3=NNC(=N3)C(F)(F)F

Origin of Product

United States

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